8-Ethylquinolin-3-ol
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Overview
Description
8-Ethylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of an ethyl group at the 8th position and a hydroxyl group at the 3rd position in the quinoline ring structure gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylquinolin-3-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Ethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using amines or thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
8-Ethylquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethylquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Chloroquinoline: Investigated for its potential as an antimalarial agent.
Uniqueness of 8-Ethylquinolin-3-ol: The presence of the ethyl group at the 8th position and the hydroxyl group at the 3rd position provides this compound with unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-ethylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-9-6-10(13)7-12-11(8)9/h3-7,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNOSYYFBJYDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=CN=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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